6-Chloro-1-methylbenzimidazol-2-amine is a chemical compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound features a chlorine atom and a methyl group attached to the benzimidazole core, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry.
6-Chloro-1-methylbenzimidazol-2-amine can be classified under the category of heterocyclic compounds due to the presence of nitrogen atoms in its structure. Benzimidazoles are recognized for their pharmacological significance, including antimicrobial, anti-inflammatory, and anticancer activities. The compound's classification as a benzimidazole derivative allows it to be explored for various therapeutic applications.
The synthesis of 6-Chloro-1-methylbenzimidazol-2-amine typically involves the reaction of o-phenylenediamine with appropriate chlorinating agents. A common method includes:
This method allows for the selective chlorination at the 6-position of the benzimidazole ring, yielding the desired product with good yields.
The molecular formula of 6-Chloro-1-methylbenzimidazol-2-amine is , with a molecular weight of approximately 185.62 g/mol. The structure can be represented using various notations:
ClNc1c(N)cc2c(c1)cccc2C
InChI=1S/C8H8ClN3/c1-11-7-4-3-5(9)2-6(7)10-8(11)12/h2-4H,10H2,1H3
The compound features a fused bicyclic structure typical of benzimidazoles, with a chlorine substituent at position 6 and an amino group at position 2.
6-Chloro-1-methylbenzimidazol-2-amine can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions expand the utility of 6-Chloro-1-methylbenzimidazol-2-amine in synthesizing novel compounds for pharmacological studies.
The mechanism of action for 6-Chloro-1-methylbenzimidazol-2-amine largely depends on its interactions with biological targets. As a benzimidazole derivative, it may exert its effects through:
Research has shown that similar compounds exhibit activity against various targets, including kinases and G-protein coupled receptors.
The physical properties of 6-Chloro-1-methylbenzimidazol-2-amine include:
Chemical properties include:
These properties influence its handling and application in laboratory settings.
6-Chloro-1-methylbenzimidazol-2-amine has potential applications in several scientific domains:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2